1-(2-Fluorophenyl)piperidin-4-amine
Overview
Description
1-(2-Fluorophenyl)piperidin-4-amine is a chemical compound with the molecular formula C11H15FN2. It is characterized by a piperidine ring substituted with a 2-fluorophenyl group and an amine group at the 4-position.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and receptors
Mode of Action
It’s known that similar compounds can inhibit certain biological processes . The compound’s interaction with its targets could lead to changes in cellular functions, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
Similar compounds have been found to have antiproliferative activity, suggesting potential applications in cancer treatment .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluorophenyl)piperidin-4-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
1-(2-Fluorophenyl)piperidin-4-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with sigma receptors, which are involved in modulating neurotransmitter release and cell signaling pathways . Additionally, it may inhibit certain enzymes, such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters . These interactions suggest that this compound could influence neurotransmission and cellular communication.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can modulate neurotransmitter release by interacting with sigma receptors . This compound may also influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it could alter the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to sigma receptors, which are known to regulate ion channels and neurotransmitter release . This binding can lead to the inhibition or activation of these receptors, resulting in changes in cellular signaling pathways. Additionally, this compound may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the synaptic cleft . These molecular interactions contribute to its overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular signaling pathways and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to modulate neurotransmitter release and improve cognitive function . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to neurotransmitter synthesis and degradation. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in the breakdown of neurotransmitters . This interaction can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may be taken up by cells via specific transporters and accumulate in certain tissues . These interactions can influence its localization and concentration within different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its effects . These localization patterns can impact its activity and function, contributing to its overall biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)piperidin-4-amine typically involves the reaction of 2-fluorobenzaldehyde with piperidine under reductive amination conditions. The process may include the use of reducing agents such as sodium triacetoxyborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Comparison with Similar Compounds
N-(2-Fluorophenyl)piperidin-4-amine: Similar structure but with different substitution patterns.
1-(4-Fluorophenyl)piperidin-4-amine: Fluorine atom positioned differently on the phenyl ring.
1-(2,6-Difluorophenyl)piperidin-4-amine: Contains additional fluorine atoms on the phenyl ring.
Uniqueness: 1-(2-Fluorophenyl)piperidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position of the phenyl ring can enhance its binding affinity to certain molecular targets and improve its metabolic stability .
Properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-7-5-9(13)6-8-14/h1-4,9H,5-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSBVTHTVHRBIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609071 | |
Record name | 1-(2-Fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494861-66-4 | |
Record name | 1-(2-Fluorophenyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40609071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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